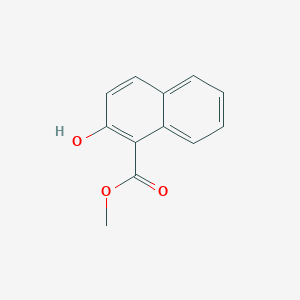

Methyl 2-hydroxy-1-naphthoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-hydroxynaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEENMPKUUNPLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344651 | |

| Record name | Methyl 2-hydroxy-1-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947-65-9 | |

| Record name | Methyl 2-hydroxy-1-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2-hydroxy-1-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-1-naphthoate, a derivative of the naphthalenic scaffold, presents a molecule of interest for various chemical and pharmaceutical applications. Its structure, featuring a naphthalene core substituted with hydroxyl and methyl ester functional groups, suggests potential for diverse chemical transformations and biological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectroscopic data, synthesis, and potential reactivity. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide also draws upon data from closely related compounds and established chemical principles to provide a thorough understanding.

Chemical and Physical Properties

This compound is a solid at room temperature. The quantitative data available for this compound and its parent carboxylic acid are summarized in the tables below for easy comparison.

Table 1: Physical and Chemical Properties of this compound and Related Compounds [1]

| Property | This compound | 2-Hydroxy-1-naphthoic Acid |

| CAS Number | 947-65-9[2][3][4][5] | 2283-08-1 |

| Molecular Formula | C₁₂H₁₀O₃[1][2] | C₁₁H₈O₃ |

| Molecular Weight | 202.21 g/mol [2][3][4] | 188.18 g/mol |

| Melting Point | 79-81 °C[6] | 167 °C (decomposes) |

| Appearance | Solid[2] | Cream-colored solid |

| Predicted XlogP | 3.2[1] | - |

Table 2: Spectroscopic Data Summary

| Spectroscopic Technique | Expected Features for this compound |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.5 ppm), hydroxyl proton (singlet, chemical shift can vary), methyl ester protons (singlet, ~3.9-4.0 ppm). |

| ¹³C NMR | Carbonyl carbon of the ester (~170 ppm), aromatic carbons (multiple signals, ~110-160 ppm), methyl carbon of the ester (~52 ppm). |

| IR Spectroscopy | O-H stretch (broad, ~3200-3600 cm⁻¹), C=O stretch (strong, ~1680-1720 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), aromatic C-H and C=C stretches. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 202. Fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO). |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of its parent carboxylic acid, 2-hydroxy-1-naphthoic acid. Two common laboratory methods for this transformation are Fischer esterification and methylation using diazomethane.

1. Fischer Esterification

This acid-catalyzed esterification is a common and direct method.

-

Materials:

-

2-hydroxy-1-naphthoic acid

-

Anhydrous methanol (large excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

-

Procedure:

-

Dissolve 2-hydroxy-1-naphthoic acid in a large excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

2. Methylation with Diazomethane

Diazomethane is a highly efficient methylating agent for carboxylic acids and phenols. Caution: Diazomethane is toxic and potentially explosive. It should only be handled by trained personnel in a well-ventilated fume hood using appropriate safety precautions.

-

Materials:

-

2-hydroxy-1-naphthoic acid

-

Ethereal solution of diazomethane

-

Diethyl ether

-

-

Procedure:

-

Dissolve 2-hydroxy-1-naphthoic acid in diethyl ether.

-

Slowly add an ethereal solution of diazomethane at 0 °C with stirring until a faint yellow color of excess diazomethane persists.

-

Allow the reaction to warm to room temperature and stir for a short period.

-

Carefully quench the excess diazomethane by adding a few drops of acetic acid.

-

Evaporate the solvent to yield the methyl ester. This method often provides a very clean product that may not require further purification.

-

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three main components: the naphthalene ring, the hydroxyl group, and the methyl ester group.

-

Naphthalene Ring: The aromatic ring system can undergo electrophilic substitution reactions. The directing effects of the hydroxyl and ester groups will influence the position of substitution.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. This group can also be alkylated or acylated to form ethers and esters, respectively.

-

Methyl Ester Group: The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification with other alcohols or be reduced to an alcohol.

The parent compound, 2-hydroxy-1-naphthoic acid, is known to be an intermediate in the synthesis of azo dyes.[7] This suggests that this compound could also serve as a precursor or coupling component in the synthesis of various organic dyes and functional materials.

While no specific biological activities have been reported for this compound, its isomer, Methyl 1-hydroxy-2-naphthoate, has been shown to possess anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[8] This suggests that this compound could be a candidate for biological screening in similar assays.

Visualizations

References

- 1. calpaclab.com [calpaclab.com]

- 2. METHYL 6-HYDROXY-2-NAPHTHOATE(17295-11-3) 1H NMR [m.chemicalbook.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322) [hmdb.ca]

- 4. Diazomethane - Wikipedia [en.wikipedia.org]

- 5. 2-HYDROXY-1-NAPHTHOIC ACID(2283-08-1) 13C NMR spectrum [chemicalbook.com]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

An In-Depth Technical Guide to the Crystal Structure of Methyl 2-hydroxy-1-naphthoate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic structure of naphthoate derivatives, with a specific focus on providing representative data analogous to Methyl 2-hydroxy-1-naphthoate. Due to the absence of a publicly available crystal structure for this compound, this paper presents a detailed analysis of a closely related compound, Methyl 1-(2-hydroxy-4,6-dimethylphenyl)naphthyl-2-carboxylate , to serve as a valuable reference for researchers in the field. The methodologies and data presented herein are crucial for understanding the solid-state properties, molecular conformation, and intermolecular interactions that govern the behavior of this class of compounds, which is of significant interest in medicinal chemistry and materials science.

Introduction

This compound is an aromatic ester with potential applications in organic synthesis and as a precursor for various biologically active molecules. The spatial arrangement of atoms and molecules in the crystalline state is fundamental to understanding its physicochemical properties, such as solubility, stability, and bioavailability. While the precise crystal structure of this compound is not publicly documented, the analysis of analogous structures provides critical insights into the expected molecular geometry and packing motifs.

This guide leverages the crystallographic data of Methyl 1-(2-hydroxy-4,6-dimethylphenyl)naphthyl-2-carboxylate , a structurally similar compound, to provide a detailed technical overview. The data and experimental protocols are presented to aid researchers in their studies of this important class of naphthoate derivatives.

Experimental Protocols

The determination of a crystal structure is a meticulous process involving synthesis, crystallization, and X-ray diffraction analysis. The following sections detail a representative experimental protocol for obtaining the crystal structure of a naphthoate derivative.

Synthesis and Crystallization

The synthesis of Methyl 1-(2-hydroxy-4,6-dimethylphenyl)naphthyl-2-carboxylate was achieved through the ring-opening of a configurately unstable helical benzonaphthopyranone-type lactone with methanol.[1]

Single crystals suitable for X-ray diffraction are typically grown through slow evaporation of a saturated solution. A common procedure involves:

-

Dissolution: Dissolving the purified compound in a suitable solvent or a mixture of solvents (e.g., chloroform, ethanol, or ethyl acetate) at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature. Over several days to weeks, as the solution becomes supersaturated, crystals will begin to form.

-

Crystal Selection: A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope for X-ray analysis.

X-ray Data Collection and Structure Refinement

The crystallographic data for the representative compound was collected using a Siemens P4 diffractometer. The general workflow for data collection and structure refinement is as follows:

-

Crystal Mounting: The selected crystal is mounted on a goniometer head.

-

Data Collection: The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), is used to collect diffraction data at a specific temperature (typically 293 K). Data is collected over a range of angles.

-

Data Reduction: The collected diffraction intensities are processed to correct for various factors, including Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The SHELXTL software package is commonly used for these calculations.[1]

Crystallographic Data for Methyl 1-(2-hydroxy-4,6-dimethylphenyl)naphthyl-2-carboxylate

The following tables summarize the key crystallographic data for the representative compound, Methyl 1-(2-hydroxy-4,6-dimethylphenyl)naphthyl-2-carboxylate, obtained from the publication in Zeitschrift für Kristallographie - New Crystal Structures.[1]

Table 1: Crystal Data and Structure Refinement Details [1]

| Parameter | Value |

| Empirical Formula | C₂₀H₁₈O₃ |

| Formula Weight | 306.35 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 13.143(2) Å |

| b | 14.818(3) Å |

| c | 8.717(3) Å |

| α | 90° |

| β | 93.71(2)° |

| γ | 90° |

| Volume | 1694.1(7) ų |

| Z | 4 |

| Density (calculated) | 1.200 Mg/m³ |

| Absorption Coefficient | 0.080 mm⁻¹ |

| F(000) | 648 |

| Data Collection | |

| Theta range for data collection | 2.26 to 27.50° |

| Index ranges | -17<=h<=1, -1<=k<=19, -1<=l<=11 |

| Reflections collected | 3896 |

| Independent reflections | 3685 [R(int) = 0.0242] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3685 / 0 / 209 |

| Goodness-of-fit on F² | 1.043 |

| Final R indices [I>2sigma(I)] | R1 = 0.0640, wR2 = 0.1705 |

| R indices (all data) | R1 = 0.0910, wR2 = 0.1912 |

Table 2: Selected Bond Lengths (Å) [1]

| Atom 1 | Atom 2 | Length |

| O(1) | C(1) | 1.362(3) |

| O(2) | C(12) | 1.207(3) |

| O(3) | C(12) | 1.341(3) |

| O(3) | C(13) | 1.449(4) |

| C(1) | C(2) | 1.370(4) |

| C(1) | C(6) | 1.411(4) |

| C(7) | C(12) | 1.493(4) |

| C(7) | C(8) | 1.373(4) |

| C(7) | C(11) | 1.423(4) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°) [1]

| Atom 1 | Atom 2 | Atom 3 | Angle |

| C(12) | O(3) | C(13) | 116.5(2) |

| O(2) | C(12) | O(3) | 123.0(3) |

| O(2) | C(12) | C(7) | 125.4(3) |

| O(3) | C(12) | C(7) | 111.6(2) |

| C(8) | C(7) | C(11) | 118.6(3) |

| C(8) | C(7) | C(12) | 122.2(3) |

| C(11) | C(7) | C(12) | 119.2(2) |

| Atom 1 | Atom 2 | Atom 3 | Atom 4 |

| O(2) | C(12) | C(7) | C(8) |

| O(3) | C(12) | C(7) | C(8) |

| O(2) | C(12) | C(7) | C(11) |

| O(3) | C(12) | C(7) | C(11) |

| C(13) | O(3) | C(12) | C(7) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

Conclusion

This technical guide has provided a comprehensive overview of the crystallographic analysis of a representative naphthoate derivative, Methyl 1-(2-hydroxy-4,6-dimethylphenyl)naphthyl-2-carboxylate, as an analogue for the yet-to-be-determined structure of this compound. The detailed experimental protocols and tabulated crystallographic data offer a valuable resource for researchers working on the synthesis, characterization, and application of this class of compounds. The provided workflow visualization further clarifies the process of crystal structure determination. It is anticipated that this guide will facilitate a deeper understanding of the solid-state properties of this compound and related molecules, thereby supporting future research and development in relevant scientific and industrial fields.

References

Synthesis of Methyl 2-hydroxy-1-naphthoate from 2-Naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 2-hydroxy-1-naphthoate, a valuable intermediate in organic synthesis, starting from the readily available precursor, 2-naphthol. The synthesis is a two-step process involving the carboxylation of 2-naphthol via the Kolbe-Schmitt reaction to yield 2-hydroxy-1-naphthoic acid, followed by the esterification of the carboxylic acid to the final methyl ester. This guide provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis of this compound.

Reaction Pathway Overview

The overall synthetic route from 2-naphthol to this compound is a sequential two-step process. The first step is the regioselective carboxylation of 2-naphthol at the C1 position using the Kolbe-Schmitt reaction. This reaction proceeds through the formation of the sodium or potassium salt of 2-naphthol, which then reacts with carbon dioxide under pressure. The resulting 2-hydroxy-1-naphthoic acid is then esterified in the second step, typically through an acid-catalyzed reaction with methanol, to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-1-naphthoic acid via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols. In the case of 2-naphthol, the reaction selectively introduces a carboxylic acid group at the C1 position.[1][2][3] The reaction involves the formation of the potassium or sodium salt of 2-naphthol, which is then carboxylated with carbon dioxide under controlled temperature and pressure.[4][5] It is crucial to perform the reaction under substantially anhydrous conditions as the presence of water can inhibit the carboxylation process.[5]

Experimental Procedure:

A detailed procedure for the synthesis of 2-hydroxy-1-naphthoic acid is adapted from a patented process.[5]

-

Formation of Potassium β-naphtholate:

-

To a reaction flask equipped with a stirrer and distillation column, charge 50 grams of β-naphthol and 500 grams of dibutyl carbitol.

-

While stirring at approximately 25°C, add 42 grams of a 45% aqueous potassium hydroxide solution.

-

After the formation of potassium β-naphtholate is complete, remove the water from the mixture by distillation under reduced pressure (approximately 15 mm Hg) at a temperature of about 50°C to 70°C.

-

-

Carboxylation:

-

Once the water is removed, cool the anhydrous mixture of potassium β-naphtholate and dibutyl carbitol to about 120°C.

-

Introduce carbon dioxide into the reaction vessel at a pressure of about 20 pounds per square inch.

-

Maintain the reaction mixture under these conditions for approximately 4 hours.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to about 50°C and slowly add 1000 ml of water.

-

Acidify the mixture to a pH of about 1 by adding concentrated hydrochloric acid.

-

The precipitated 2-hydroxy-1-naphthoic acid is then separated by filtration, washed with water until free of acid, and dried.

-

Step 2: Esterification of 2-Hydroxy-1-naphthoic acid

The second step involves the esterification of the synthesized 2-hydroxy-1-naphthoic acid to its corresponding methyl ester. A common and effective method for this transformation is the Fischer-Speier esterification, which utilizes an excess of the alcohol (methanol in this case) as both the solvent and the reagent, with a strong acid as a catalyst.[6]

Experimental Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the dried 2-hydroxy-1-naphthoic acid in a large excess of methanol.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.

-

-

Reaction:

-

Heat the mixture to reflux and maintain the reflux for several hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.[6]

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dilute the residue with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Yield | Reference |

| 2-Naphthol | 144.17 | 121-123 | - | - |

| 2-Hydroxy-1-naphthoic acid | 188.18 | 156–157 | 72.7% | [1][5] |

| This compound | 202.21 | 78-80 | - | [7] |

Note: The yield for this compound is dependent on the specific reaction conditions of the esterification step and is not provided in the cited literature.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound from 2-naphthol. By following the outlined experimental protocols for the Kolbe-Schmitt reaction and subsequent esterification, researchers can effectively produce this valuable chemical intermediate. The provided quantitative data and visual representations of the reaction pathway and experimental workflow serve as useful resources for planning and executing this synthesis in a laboratory setting. Careful attention to anhydrous conditions during the carboxylation step is critical for achieving high yields of the intermediate, 2-hydroxy-1-naphthoic acid.

References

- 1. 2-Hydroxy-1-naphthoic acid - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Spectroscopic Profile of Methyl 2-hydroxy-1-naphthoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-hydroxy-1-naphthoate (CAS No. 947-65-9), a key aromatic ester with applications in organic synthesis and medicinal chemistry. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion |

| 203.07027 | [M+H]⁺ |

| 225.05221 | [M+Na]⁺ |

| 201.05571 | [M-H]⁻ |

| 220.09681 | [M+NH₄]⁺ |

| 241.02615 | [M+K]⁺ |

| 185.06025 | [M+H-H₂O]⁺ |

| 247.06119 | [M+HCOO]⁻ |

| 261.07684 | [M+CH₃COO]⁻ |

| 223.03766 | [M+Na-2H]⁻ |

| 202.06244 | [M]⁺ |

| 202.06354 | [M]⁻ |

Note: The mass spectrometry data presented is predicted data.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a clean NMR tube. The selection of the solvent is critical to ensure the sample dissolves completely and to avoid interference with the signals of interest. ¹H and ¹³C NMR spectra are then recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

For solid samples such as this compound, the IR spectrum is commonly obtained using the potassium bromide (KBr) pellet method. A small amount of the finely ground sample is mixed with dry KBr powder and pressed under high pressure to form a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) source, which is suitable for polar organic molecules. The sample is dissolved in a volatile organic solvent, such as methanol or acetonitrile, and introduced into the instrument. The ESI process generates charged molecules or molecular fragments, which are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Multifaceted Biological Activities of Methyl 2-hydroxy-1-naphthoate and Its Derivatives: A Technical Guide

Introduction: Methyl 2-hydroxy-1-naphthoate, a naphthalene derivative with the chemical formula HOC₁₀H₆CO₂CH₃, and its related compounds have emerged as a significant scaffold in medicinal chemistry.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities exhibited by this class of molecules, including their anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in their exploration of these promising compounds.

Anti-inflammatory Activity

Methyl 1-hydroxy-2-naphthoate (MHNA) has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies have shown that MHNA can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[3] This inhibitory action is attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein and mRNA expression.[3]

Signaling Pathways

The anti-inflammatory mechanism of MHNA involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3] MHNA has been shown to inhibit LPS-induced NF-κB DNA-binding and transcriptional activity, as well as the degradation of IκB-α and subsequent nuclear translocation of NF-κB.[3] Furthermore, it attenuates the activation of p38 MAPK and c-Jun N-terminal kinases (JNK) induced by LPS.[3]

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Target | IC50 (µM) | Reference |

| Methyl 1-hydroxy-2-naphthoate (MHNA) | NO Production | RAW264.7 cells | - | [3] |

| Enantiomer 1a | NO Production | RAW264.7 cells | 41.9 | [4] |

| Enantiomer 3b | NO Production | RAW264.7 cells | 26.2 | [4] |

| 2-hydroxymethyl-1-naphthol diacetate (TAC) | L-type Ca2+ current | NG105-18 cells | 0.8 | [5] |

Antimicrobial Activity

Derivatives of this compound have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, including multidrug-resistant (MDR) strains.

Antibacterial Activity

Several studies have synthesized and evaluated novel naphthalene derivatives for their antibacterial efficacy. For instance, 2-hydroxynaphthalene-1-carboxanilides and 1-aminoalkyl-2-naphthols have shown promising activity against both Gram-positive and Gram-negative bacteria.[6][7]

Table 1: Antibacterial Activity of this compound Derivatives

| Compound ID | Derivative Class | Bacterial Strain | MIC (µM) | Reference |

| 13 | 2-hydroxynaphthalene-1-carboxamide | Methicillin-resistant S. aureus (MRSA) | 54.9 | [6] |

| 22 | 2-hydroxynaphthalene-1-carboxamide | E. coli | 23.2 | [6] |

| 27 | 2-hydroxynaphthalene-1-carboxamide | Various bacteria/mycobacteria | 0.3 - 92.6 | [6] |

| 3 | 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 µg/mL | [7] |

| 3 | Staphylococcus aureus MDR | 100 µg/mL | [7] | |

| NH-6 | Naphthalene hydrazone | Staphylococcus aureus | Active | [8] |

Antifungal Activity

Naphthoquinone derivatives, structurally related to the core molecule, have exhibited significant antifungal properties against a range of fungal pathogens.[9][10]

Table 2: Antifungal Activity of Naphthoquinone Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 2-octanoylbenzohydroquinone 4 | Candida krusei | 2 | [9] |

| 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ) | Candida species | <1.56 - 6.25 | [10] |

| 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ) | Dermatophytes | <1.56 | [10] |

| 1-(dimethylaminomethyl)naphthalen-2-ol 2 | Penicillium notatum | 400 | [7] |

| 1-(dimethylaminomethyl)naphthalen-2-ol 2 | P. funiculosum | 400 | [7] |

Anticancer Activity

The anticancer potential of 2-hydroxy-1,4-naphthoquinone derivatives has been investigated against various cancer cell lines. These compounds have been shown to induce apoptosis and exhibit cytotoxic effects.[11][12]

Mechanism of Action

The proposed mechanisms of anticancer action for naphthoquinone derivatives include the induction of reactive oxygen species (ROS), inhibition of topoisomerase II, and modulation of apoptotic pathways.[11] Morphological changes in cancer cells treated with these compounds, such as membrane blebbing and cell shrinkage, are indicative of apoptosis.[11]

Table 3: In Vitro Cytotoxicity of Naphtho[1,2-d]imidazole and Thionaphthoquinone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| IM4 | HL-60 (Leukemia) | 8.71 | [13] |

| IM5 | SNB-19 (Glioblastoma) | 21.05 | [13] |

| IM6 | HCT-116 (Colon) | 21.12 | [13] |

| 7a | Oral Squamous Cell Carcinoma (OSCC) | - | [11] |

| 7e | Oral Squamous Cell Carcinoma (OSCC) | - | [11] |

| 3k | NQO1-rich A549 | 4.6 ± 1.0 | [12] |

Antioxidant Activity

Certain derivatives have been evaluated for their antioxidant properties using various in vitro assays. These compounds demonstrate the ability to scavenge free radicals and reduce oxidative stress.[14]

Table 4: Antioxidant Activity of a (2-hydroxynaphthalen-1-yl) methyl 2-hydroxyphenyl amino phosphonic acid (HMHP) derivative

| Compound | Assay | IC50 | Reference |

| HMHP | DPPH radical scavenging | 37.64 ± 1.43 µg/mL | [14] |

| HIN | H₂O₂ scavenging | 24.73 ± 0.71 µg/mL | [14] |

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[10][15]

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

-

Inoculation: Add the microbial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[16][17]

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[18]

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of DPPH in a suitable solvent (e.g., methanol).

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the decrease in absorbance at a characteristic wavelength (e.g., 517 nm).

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated anti-inflammatory, antimicrobial, anticancer, and antioxidant properties warrant further investigation and development. The detailed data and protocols provided in this guide aim to facilitate future research in harnessing the therapeutic potential of these valuable molecules.

References

- 1. Methyl 1-hydroxy-2-naphthoate 98 948-03-8 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. mdpi.com [mdpi.com]

- 10. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic Insights into the Anticancer Action of Novel 2‑Hydroxy-1,4-naphthoquinone Thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Photophysical Properties of Naphthoate Compounds

Abstract: This technical guide provides a comprehensive overview of the photophysical properties of naphthoate compounds, a class of molecules based on the naphthalenecarboxylic acid framework. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescent molecules. This document details the fundamental principles governing their light-absorbing and emitting characteristics, summarizes key quantitative data, outlines factors influencing their photophysical behavior, and provides detailed experimental protocols for their characterization.

Core Photophysical Principles of Naphthoate Compounds

Naphthoate compounds, like other naphthalene derivatives, possess a rigid aromatic structure that gives rise to distinct photophysical properties. Their behavior is governed by the absorption of photons, which promotes electrons to excited states, and the subsequent relaxation pathways.

The core processes are:

-

Absorption: The naphthalene ring system features delocalized π-electrons. The absorption of ultraviolet (UV) light excites these electrons from the ground state (S₀) to higher energy singlet states (S₁, S₂, etc.). These correspond to π-π* electronic transitions.

-

Fluorescence: Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁). From here, it can return to the ground state by emitting a photon. This process is known as fluorescence.

-

Stokes Shift: The emitted fluorescent light is of lower energy (longer wavelength) than the absorbed light. This energy difference, known as the Stokes shift, is due to energy loss through non-radiative processes like vibrational relaxation in the excited state.

-

Fluorescence Quantum Yield (ΦF): This critical parameter represents the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescence.

-

Fluorescence Lifetime (τF): This is the average time the molecule spends in the excited state before returning to the ground state. For many naphthalene derivatives, this is typically in the nanosecond range.

The following diagram illustrates the key electronic and photophysical transitions.

Caption: A simplified Jablonski diagram illustrating the primary photophysical pathways.

Quantitative Photophysical Data

The photophysical properties of naphthoate compounds are highly sensitive to their specific chemical structure (e.g., 1-naphthoate vs. 2-naphthoate), the nature of the ester group, and environmental factors. While comprehensive data for simple esters is not always readily available in single sources, data for the parent naphthoic acids provide a foundational understanding.

Table 1: UV-Vis Spectral Properties of Naphthoic Acid Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | log ε | Reference |

|---|---|---|---|---|---|

| 1-Naphthoic Acid | Ethanol | 293 | 7943 | 3.9 |

| 2-Naphthoic Acid | Acidic Mobile Phase | 236, 280, 334 | Not specified | Not specified | |

Table 2: General Physical Properties of Simple Naphthoate Esters

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |

|---|---|---|---|---|---|

| Methyl 2-naphthoate | C₁₂H₁₀O₂ | 186.21 | 75-77 | 290 | |

| Ethyl 1-naphthoate | C₁₃H₁₂O₂ | 200.23 | Not specified | Not specified |

| Ethyl 2-naphthoate | C₁₃H₁₂O₂ | 200.23 | Not specified | Not specified | |

Factors Influencing Photophysical Properties

The utility of naphthoate compounds as probes and sensors stems from the sensitivity of their fluorescence to the local environment. Key influencing factors must be carefully controlled and understood during experimental design.

-

Solvent Effects (Solvatochromism): The polarity of the solvent can significantly alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra. Increasing solvent polarity often leads to a red shift (a shift to longer wavelengths) in the emission spectrum, particularly for polar fluorophores. This is due to the stabilization of the excited state by the reorientation of polar solvent molecules.

-

pH: The pH of the solution is critical for naphthoic acids and their derivatives. The ionization state of the carboxylic acid group directly impacts the electronic structure and, consequently, the fluorescence intensity and spectral position.

-

Concentration and Aggregation: At high concentrations, naphthoate molecules can interact with each other in the ground state to form aggregates or in the excited state to form excimers. These processes often lead to self-quenching, where the fluorescence intensity decreases as concentration increases.

-

Fluorescence Quenching: This process involves a decrease in fluorescence intensity due to interactions with other molecules in the solution, known as quenchers. Quenching can occur through two primary mechanisms:

-

Dynamic (Collisional) Quenching: The quencher collides with the fluorophore in its excited state, leading to non-radiative deactivation. This process is dependent on diffusion and temperature.

-

Static Quenching: The quencher forms a non-fluorescent complex with the fluorophore in its ground state. This reduces the population of fluorophores available for excitation. Common quenchers include oxygen, heavy metal ions (like Cu²⁺), and halides (like I⁻).

-

Caption: Mechanisms of dynamic and static fluorescence quenching.

Detailed Experimental Protocols

Accurate characterization of photophysical properties requires meticulous experimental procedures. The following sections detail standard protocols for UV-Vis absorption and fluorescence quantum yield measurements.

Protocol: UV-Vis Absorption Spectroscopy

This protocol outlines the steps to obtain the UV-Vis absorption spectrum of a naphthoate compound, which is essential for determining its absorption maxima (λmax) and molar absorptivity (ε).

Materials and Equipment:

-

1-Naphthoic acid (or other naphthoate compound)

-

Spectroscopic grade solvent (e.g., ethanol)

-

Double-beam UV-Vis spectrophotometer

-

Matched pair of 1 cm path length quartz cuvettes

-

Analytical balance and volumetric flasks

Caption: Experimental workflow for obtaining a UV-Vis absorption spectrum.

Protocol: Relative Fluorescence Quantum Yield (ΦF) Measurement

The comparative method is the most common and reliable technique for determining the fluorescence quantum yield. It involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.

Principle: For dilute solutions (absorbance < 0.1) with identical absorbance at the same excitation wavelength, the number of photons absorbed by the sample and the standard is assumed to be equal. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields.

Equation: ΦX = ΦST * (GradX / GradST) * (η²X / η²ST)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

Subscripts X and ST denote the test sample and the standard, respectively.

Materials and Equipment:

-

Naphthoate compound (test sample)

-

Fluorescence standard (e.g., anthracene, quinine sulfate)

-

Spectroscopic grade solvents

-

Spectrofluorometer and UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Caption: Workflow for relative fluorescence quantum

CAS number and molecular weight of Methyl 2-hydroxy-1-naphthoate.

This document provides key technical specifications for Methyl 2-hydroxy-1-naphthoate, a chemical compound relevant to various research and development applications. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is an ester derivative of 2-hydroxy-1-naphthoic acid. Its chemical structure and properties are summarized in the table below.

| Parameter | Value | Reference |

| CAS Number | 947-65-9 | [1] |

| Molecular Formula | C₁₂H₁₀O₃ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

Experimental Data and Protocols

At present, detailed experimental protocols for the synthesis or specific applications of this compound are not included in this document. Researchers should refer to relevant chemical literature and databases for methodologies pertaining to their specific research needs.

Compound Identification Workflow

The following diagram illustrates the logical relationship between the common name of the compound and its primary chemical identifiers.

References

The Versatility of Methyl 2-Hydroxy-1-Naphthoate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-hydroxy-1-naphthoate, a key aromatic ester, serves as a versatile starting material in the intricate world of organic synthesis. Its unique structural features, including a reactive hydroxyl group and an ester moiety on a naphthalene backbone, make it a valuable precursor for the construction of complex molecular architectures, particularly in the development of chiral ligands and potentially in the synthesis of bioactive compounds. This technical guide provides an in-depth exploration of the synthesis of this compound and its application as a starting material, with a focus on detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Synthesis of this compound

The preparation of this compound is typically a two-step process commencing from the readily available 2-naphthol. The synthetic pathway involves an initial carboxylation of 2-naphthol to yield 2-hydroxy-1-naphthoic acid, followed by esterification to the desired methyl ester.

Step 1: Synthesis of 2-Hydroxy-1-Naphthoic Acid via Kolbe-Schmitt Reaction

The introduction of a carboxyl group onto the 2-naphthol ring is achieved through the Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols.[1][2] This reaction involves the treatment of the sodium salt of 2-naphthol with carbon dioxide under pressure.

Experimental Protocol:

A detailed experimental protocol for the Kolbe-Schmitt reaction of 2-naphthol is as follows:

-

Formation of Sodium 2-Naphthoxide: 2-Naphthol is reacted with a stoichiometric amount of sodium hydroxide in a suitable solvent to form the sodium 2-naphthoxide salt.

-

Carboxylation: The dried sodium 2-naphthoxide is then placed in an autoclave. The vessel is pressurized with carbon dioxide and heated. The reaction conditions are critical for achieving good yield and regioselectivity.

-

Work-up: After the reaction is complete, the autoclave is cooled, and the pressure is released. The solid product is dissolved in water, and the solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 2-hydroxy-1-naphthoic acid.

-

Purification: The crude 2-hydroxy-1-naphthoic acid can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

| Parameter | Value | Reference |

| Starting Material | 2-Naphthol | [1][2] |

| Reagents | Sodium hydroxide, Carbon dioxide | [1] |

| Reaction Type | Kolbe-Schmitt Reaction | [1][2] |

| Product | 2-Hydroxy-1-naphthoic acid | [1][2] |

Step 2: Esterification of 2-Hydroxy-1-Naphthoic Acid

The carboxylic acid is then converted to its methyl ester via Fischer esterification. This acid-catalyzed esterification is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol (methanol in this case) is typically used.[3][4]

Experimental Protocol:

A general procedure for the Fischer esterification of a carboxylic acid is as follows:[3]

-

Reaction Setup: 2-Hydroxy-1-naphthoic acid is dissolved in a large excess of anhydrous methanol.

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is carefully added to the solution.[3]

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Starting Material | 2-Hydroxy-1-naphthoic acid | [3][4] |

| Reagents | Anhydrous methanol, Sulfuric acid (catalyst) | [3] |

| Reaction Type | Fischer Esterification | [3][4] |

| Product | This compound | [3] |

| Typical Yield | 90-95% (for similar esterifications) | [3] |

Synthetic Pathway for this compound

Caption: Overall synthetic route to this compound.

Application of this compound in the Synthesis of Chiral Ligands

This compound is a key precursor in the synthesis of sophisticated chiral ligands, which are instrumental in asymmetric catalysis. One notable application is its use in the preparation of Trost ligands, such as (1R,2R)-(+)-1,2-Diaminocyclohexane-N,N'-bis(2-diphenylphosphino-1-naphthoyl).[5] These ligands are employed in a variety of palladium-catalyzed allylic substitution reactions.[5]

Synthesis of a Trost Ligand Precursor

The synthesis involves the reaction of this compound with a phosphinating agent, followed by amidation with a chiral diamine. The initial step focuses on the modification of the hydroxyl group.

Experimental Workflow for Ligand Synthesis

Caption: Synthetic pathway to a Trost ligand from this compound.

Experimental Protocol (Generalised):

A representative, generalized protocol for the initial steps in the synthesis of such a ligand, starting from a hydroxy-naphthoate, is outlined below. The specific conditions for the reaction with this compound would need to be optimized.

-

O-Phosphination: The hydroxyl group of this compound is reacted with a chlorophosphine, such as chlorodiphenylphosphine, in the presence of a base to form the corresponding phosphinite ester.

-

Amidation: The ester group of the resulting intermediate is then amidated with the chiral diamine, (1R,2R)-(+)-1,2-diaminocyclohexane. This step typically requires heating and may be catalyzed.

| Parameter | Value | Reference |

| Starting Material | This compound | [5] |

| Reagents | Chlorodiphenylphosphine, Base, (1R,2R)-(+)-1,2-Diaminocyclohexane | [5] |

| Reaction Type | O-Phosphination, Amidation | [5] |

| Product | Trost Ligand Precursor | [5] |

Other Potential Reactions of this compound

The presence of both a phenolic hydroxyl group and an ester functionality opens up avenues for a variety of other chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Alkylation of the Hydroxyl Group

The phenolic hydroxyl group can be alkylated under basic conditions to introduce various alkyl or substituted alkyl chains.

Experimental Protocol (Generalised for a related compound): [6]

-

Reaction Setup: this compound (1.0 eq) is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base and Alkylating Agent Addition: A base, such as potassium carbonate (K₂CO₃, 2.1 eq), is added, followed by the desired alkyl halide (1.4 eq).

-

Reaction Conditions: The reaction mixture is heated (e.g., to 70 °C) and stirred for several hours until completion, as monitored by TLC.

-

Work-up and Purification: The reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization or column chromatography.

| Parameter | Value | Reference (for a similar transformation) |

| Starting Material | This compound | [6] |

| Reagents | Alkyl halide, Potassium carbonate, DMF | [6] |

| Reaction Type | Williamson Ether Synthesis | [6] |

| Product | Methyl 2-alkoxy-1-naphthoate | [6] |

| Yield (for a similar reaction) | 96% | [6] |

Acylation of the Hydroxyl Group

The hydroxyl group can also be acylated to form the corresponding ester.

Logical Relationship for Acylation

Caption: Conceptual diagram for the acylation of this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation from 2-naphthol and the reactivity of its functional groups allow for its use as a starting material in the synthesis of complex and valuable molecules, such as chiral ligands for asymmetric catalysis. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and expand upon the synthetic utility of this important compound.

References

- 1. 41489-76-3 | MFCD03840784 | Methyl 5-Formylsalicylate [aaronchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. (1R,2R)-(+)-1,2-DIAMINOCYCLOHEXANE-N,N'-BIS(2-DIPHENYLPHOSPHINO-1-NAPHTHOYL) | 174810-09-4 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Understanding the reactivity of the hydroxyl and ester groups.

An In-depth Technical Guide to the Reactivity of Hydroxyl and Ester Groups for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the chemical reactivity of hydroxyl and ester functional groups, with a focus on their significance in the field of drug development. It covers fundamental principles, reaction mechanisms, quantitative data, and detailed experimental protocols.

The Hydroxyl Group (-OH)

The hydroxyl group, consisting of an oxygen atom covalently bonded to a hydrogen atom, is one of the most important functional groups in organic chemistry. It is the defining feature of alcohols and phenols and is prevalent in a vast array of biological molecules and synthetic drugs.

Structure and Physicochemical Properties

The oxygen atom in the hydroxyl group is sp3 hybridized, and the C-O-H bond has a bent geometry. The high electronegativity of oxygen compared to carbon and hydrogen results in significant bond polarity, making the oxygen electron-rich and the attached carbon and hydrogen atoms electrophilic.[1] This polarity allows hydroxyl groups to act as both hydrogen bond donors and acceptors, which profoundly influences the physical properties of molecules, such as increasing boiling points and enhancing water solubility.[2]

Reactivity of the Hydroxyl Group

The reactivity of the hydroxyl group is centered around two main features: the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom.

-

Acidity and Deprotonation: Alcohols are weakly acidic and can be deprotonated by strong bases to form alkoxides. This acidic nature is a key aspect of their reactivity.[3]

-

Nucleophilicity: The lone pairs of electrons on the oxygen atom make the hydroxyl group a potent nucleophile, enabling it to attack electrophilic centers.

-

Leaving Group Ability: The hydroxyl group itself is a poor leaving group (OH-). However, its reactivity can be enhanced by protonation under acidic conditions, which converts it into a much better leaving group (H2O).[4] This is a critical step in many substitution and elimination reactions involving alcohols.[4]

Key Reactions Involving Hydroxyl Groups

-

Substitution Reactions: The hydroxyl group can be substituted, often after being converted to a better leaving group. For example, reaction with strong hydrohalic acids (HCl, HBr, HI) can convert alcohols to alkyl halides.[4]

-

Esterification: Alcohols react with carboxylic acids in the presence of an acid catalyst to form esters. This reversible reaction is fundamental in both organic synthesis and the design of prodrugs.[5][6]

-

Oxidation: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids, while secondary alcohols are oxidized to ketones. The specific outcome depends on the oxidizing agent used.

Role in Drug Development

The introduction of a hydroxyl group can profoundly alter a molecule's properties, a strategy often employed in drug optimization.[7]

-

Improved Pharmacokinetics: Adding a hydroxyl group generally increases hydrophilicity, which can improve a drug's solubility and facilitate its elimination from the body.[8]

-

Target Binding: Hydroxyl groups are crucial for forming hydrogen bonds with biological targets like proteins and enzymes.[9][10] This interaction can significantly increase binding affinity and selectivity.[9][10] For example, the phenolic hydroxyl group in morphine is vital for its analgesic activity through interaction with opioid receptors.[11]

-

Metabolic Sites: Hydroxylation is a common metabolic reaction (Phase I metabolism), often mediated by cytochrome P450 enzymes.[8] Understanding these metabolic pathways is crucial for predicting a drug's half-life and potential drug-drug interactions.

The Ester Group (-COOR')

Esters are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group (-OR').[6][12] They are characterized by a carbonyl center bonded to two oxygen atoms, one of which is part of the alkoxy group.

Structure and Physicochemical Properties

The ester functional group contains a polar carbonyl group (C=O) and an ether-like linkage (C-O-C). The carbonyl carbon is sp2 hybridized and electrophilic, making it susceptible to nucleophilic attack.[12] While esters can act as hydrogen bond acceptors, they lack a hydrogen bond donor, so their polarity and water solubility are generally lower than those of alcohols and carboxylic acids of similar molecular weight.[12]

Reactivity of the Ester Group

The reactivity of esters is dominated by nucleophilic acyl substitution at the electrophilic carbonyl carbon.[3] Attack by a nucleophile leads to a tetrahedral intermediate, which then collapses, expelling the alkoxy group as a leaving group.[12]

Key Reactions Involving Ester Groups

-

Hydrolysis: This is a cornerstone reaction for esters, involving their cleavage back into a carboxylic acid and an alcohol.[13] The reaction can be catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis: A reversible process, essentially the reverse of Fischer esterification. It requires an excess of water to drive the equilibrium toward the products.[14][15]

-

Base-Promoted Hydrolysis (Saponification): An irreversible reaction where a stoichiometric amount of a strong base (e.g., NaOH) is used.[14][16] The products are an alcohol and the salt of the carboxylic acid.[13] This irreversibility makes it a preferred method for complete ester cleavage.[16]

-

-

Transesterification: The reaction of an ester with an alcohol in the presence of an acid or base catalyst to produce a different ester.

-

Reaction with other Nucleophiles: Esters react with strong nucleophiles like amines (aminolysis) to form amides and Grignard reagents to form tertiary alcohols.[17]

Role in Drug Development

Esters are a key functionality in pharmaceuticals, most notably in the design of prodrugs.

-

Prodrugs: An ester can be used to mask a polar functional group (like a carboxylic acid or a hydroxyl group) in a parent drug. This increases the drug's lipophilicity, which can enhance its absorption and bioavailability. Once in the body, ubiquitous esterase enzymes hydrolyze the ester, releasing the active drug at the desired site of action.[18] Enalapril and aspirin are classic examples of successful ester prodrugs.[18][19]

-

Stability and Formulation: Esterification can improve a drug's stability and make it more suitable for certain formulations.[19]

-

Undesired Reactions: Unintended esterification can sometimes be a problem during drug production, especially when alcohol-based sterilizing agents are used, potentially altering the drug's structure and biological effect.[19]

Quantitative Data Summary

The reactivity of hydroxyl and ester groups can be quantified through various physicochemical parameters.

| Functional Group | Representative Compound | pKa Value |

| Hydroxyl (Alcohol) | Ethanol | ~16-18 |

| Phenol | ~10 | |

| Water | 15.7 | |

| Hydroxyl (Acid) | Carboxylic Acid | ~4-5 |

| Ester (α-proton) | Ethyl Acetate | ~25 |

| Sources:[20][21] | ||

| Table 1: Approximate pKa Values of Representative Compounds. This table highlights the weak acidity of alcohols compared to carboxylic acids. The alpha-protons of esters are significantly less acidic than those of ketones or aldehydes.[21] |

| Bond | Representative Compound | Bond Dissociation Energy (kcal/mol) |

| C-H (α to -OH) | Methanol | ~96 |

| O-H | Methanol | ~104 |

| C-O | Methanol | ~92 |

| Source: Data derived from computational studies.[22] | ||

| Table 2: Representative Bond Dissociation Energies (BDEs) for Methanol. The O-H bond in an alcohol is thermodynamically strong, yet it is the most common site of reaction due to its polarity. |

| Reaction | Ester | Conditions | Rate Constant (k) |

| Acid-Catalyzed Hydrolysis | Ethyl Acetate | Aqueous HCl | Follows pseudo-first-order kinetics[23] |

| Base-Promoted Hydrolysis | Various Esters | Aqueous NaOH | Follows second-order kinetics[24] |

| Esterification of Acetic Acid | with Ethanol | H₂SO₄ catalyst, 60°C | Rate increases with temperature[25] |

| Sources:[23][24][25] | |||

| Table 3: Overview of Kinetic Data for Ester Reactions. The rate of ester hydrolysis is highly dependent on pH, temperature, and the steric and electronic properties of the ester's substituents.[12][24] |

Experimental Protocols

Fischer Esterification of Acetic Acid with an Alcohol

This protocol describes the synthesis of an ester from a carboxylic acid and an alcohol using an acid catalyst.

Materials:

-

Carboxylic acid (e.g., glacial acetic acid)

-

Alcohol (e.g., ethanol, propan-1-ol)

-

Concentrated sulfuric acid (H₂SO₄) (CORROSIVE)

-

0.5 M Sodium carbonate solution

-

Anhydrous calcium chloride or magnesium sulfate

-

Round-bottom flask (5-mL or larger), reflux condenser, heating mantle, separatory funnel, beakers, pipettes.

Procedure:

-

In a round-bottom flask, combine the carboxylic acid and the alcohol. A common strategy to drive the equilibrium is to use an excess of the less expensive reactant.[26]

-

Carefully add a few drops (typically 4-10) of concentrated sulfuric acid to the mixture while swirling.[27][28] This acts as the catalyst.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

Assemble a reflux apparatus with the flask and condenser. Heat the mixture to reflux using a heating mantle or sand bath for approximately 45-60 minutes.[27] The temperature should be controlled to maintain a gentle reflux.[26][29]

-

After reflux, allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel containing water. Mix well and allow the layers to separate. The ester will typically be the upper organic layer.

-

Drain and discard the lower aqueous layer.

-

Wash the organic layer with 0.5 M sodium carbonate solution to neutralize any remaining acid catalyst and unreacted carboxylic acid. Be cautious as CO₂ gas will be evolved (effervescence).[28]

-

Separate the layers again and wash the organic layer with a saturated sodium chloride solution (brine) to help remove dissolved water.

-

Drain the organic layer into a clean, dry beaker and dry it over an anhydrous drying agent like MgSO₄ or CaCl₂.

-

Decant or filter the dried liquid ester into a pre-weighed vial to determine the yield. Characterize the product using methods like IR spectroscopy to confirm the presence of the ester carbonyl group and the absence of the carboxylic acid hydroxyl group.[27]

Base-Promoted Hydrolysis (Saponification) of an Ester

This protocol details the cleavage of an ester into a carboxylate salt and an alcohol using a strong base.

Materials:

-

Ester (e.g., ethyl acetate, methyl benzoate)

-

3 M Sodium hydroxide (NaOH) solution (CORROSIVE)

-

Ethanol (as a co-solvent if the ester is not water-soluble)

-

Strong acid (e.g., 3 M HCl) for workup

-

Round-bottom flask, reflux condenser, heating mantle, beakers.

Procedure:

-

Place the ester into a round-bottom flask. If the ester has low water solubility, add a small amount of a co-solvent like ethanol.

-

Add an excess of the sodium hydroxide solution to the flask.

-

Add boiling chips, assemble the reflux apparatus, and heat the mixture under reflux for approximately 30-60 minutes.[14][30] The reaction is complete when the ester layer disappears or the smell of the ester is no longer apparent.

-

After reflux, allow the apparatus to cool. At this point, the solution contains the alcohol product and the sodium salt of the carboxylic acid.

-

The alcohol can be separated from the mixture by simple distillation if desired.[14]

-

To isolate the carboxylic acid, cool the remaining solution in an ice bath and carefully acidify it by adding a strong acid (e.g., HCl) dropwise until the solution is acidic (test with litmus or pH paper).[16]

-

The carboxylic acid will precipitate out if it is a solid. Collect the solid product by vacuum filtration, wash it with cold water, and allow it to dry.

Mandatory Visualizations

Caption: Workflow for Fischer Esterification.

Caption: Mechanism of Base-Promoted Ester Hydrolysis (Saponification).

Caption: Bioactivation pathway of an ester prodrug.

References

- 1. Alcohol Reactivity [www2.chemistry.msu.edu]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Functional Groups Names, Properties, and Reactions – Introductory Chemistry [uen.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Ester | Description, Types, & Reactions | Britannica [britannica.com]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]

- 12. webhome.auburn.edu [webhome.auburn.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. quora.com [quora.com]

- 16. jk-sci.com [jk-sci.com]

- 17. Ester - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Esterification and its impact on the pharmaceutical industry - QSAR ANALYTICS [qsaranalytics.com.mx]

- 20. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 21. chem.indiana.edu [chem.indiana.edu]

- 22. Trends in bond dissociation energies of alcohols and aldehydes computed with multireference averaged coupled-pair functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. nitt.edu [nitt.edu]

- 24. chemrxiv.org [chemrxiv.org]

- 25. researchgate.net [researchgate.net]

- 26. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 27. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]

- 28. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 29. Video: Esterification - Procedure [jove.com]

- 30. Video: Hydrolysis of an Ester - Procedure [jove.com]

A Technical Guide to the Solubility of Methyl 2-hydroxy-1-naphthoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of methyl 2-hydroxy-1-naphthoate, a key intermediate in various synthetic pathways. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. However, qualitative solubility information for the parent compound, 1-hydroxy-2-naphthoic acid, suggests that polar organic solvents are likely effective. This guide provides a detailed, standard experimental protocol for the gravimetric determination of solubility, enabling researchers to generate precise data. Furthermore, a visual workflow of this protocol is presented to facilitate its implementation in a laboratory setting.

Introduction

This compound is an aromatic ester with applications in organic synthesis. Its solubility is a critical physicochemical property that influences reaction kinetics, purification methods such as crystallization, and the formulation of products. Understanding the solubility of this compound in various organic solvents is essential for process optimization and the development of new synthetic routes.

This guide presents a robust and widely accepted method for experimentally determining the solubility of a solid compound in a liquid solvent: the gravimetric method.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents has not been found in a comprehensive search of scientific literature and chemical databases.

For researchers requiring this data, it is recommended to perform experimental determination using the protocol outlined in the following section.

Qualitative Solubility of Structurally Related Compounds

To provide a general indication of suitable solvent classes, the qualitative solubility of the parent compound, 1-hydroxy-2-naphthoic acid, is presented below. It is important to note that the esterification of the carboxylic acid to form this compound will alter its polarity and, consequently, its solubility profile.

| Compound | Solvent | Qualitative Solubility |

| 1-Hydroxy-2-naphthoic acid | Alcohol | Freely Soluble[1] |

| 1-Hydroxy-2-naphthoic acid | Diethyl Ether | Freely Soluble[1] |

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed protocol for determining the solubility of a solid compound, such as this compound, in an organic solvent using the gravimetric method. This method is reliable and relies on the accurate measurement of mass.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance (accurate to at least 0.1 mg)

-

Isothermal jacketed glass vessel or temperature-controlled shaker bath

-

Magnetic stirrer and stir bars

-

Calibrated thermometer or temperature probe

-

Syringe with a solvent-resistant filter (e.g., PTFE, 0.45 µm pore size)

-

Pre-weighed weighing bottles or vials

-

Drying oven or vacuum oven

-

Desiccator

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in the isothermal vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vessel to prevent solvent evaporation.

-

Maintain a constant, controlled temperature using the jacketed vessel or shaker bath.

-

Continuously agitate the mixture using a magnetic stirrer to facilitate equilibration.

-

Allow the system to equilibrate for a sufficient period (typically 24-48 hours). Equilibrium is reached when the concentration of the solute in the solution remains constant over time. This can be verified by taking measurements at different time points until a consistent value is obtained.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the same temperature as the solution to avoid precipitation or dissolution.

-

Immediately attach the syringe filter and dispense the filtered saturated solution into a pre-weighed, labeled weighing bottle.

-

-

Gravimetric Analysis:

-

Record the total mass of the weighing bottle containing the saturated solution.

-

Evaporate the solvent from the weighing bottle. This can be done by placing the bottle in a drying oven at a temperature below the boiling point of the solvent but high enough to ensure complete evaporation. For temperature-sensitive compounds or high-boiling point solvents, a vacuum oven at a lower temperature is recommended.

-

After the initial evaporation, place the weighing bottle containing the dried solute in a desiccator to cool to room temperature.

-

Weigh the bottle containing the dried solute.

-

Repeat the process of drying, cooling, and weighing until a constant mass is achieved, indicating that all the solvent has been removed.

-

Data Calculation

The solubility can be expressed in various units, such as g/100 g of solvent or mole fraction (χ).

-

Mass of the saturated solution (m_solution): (Mass of bottle + solution) - (Mass of empty bottle)

-

Mass of the solute (m_solute): (Mass of bottle + dried solute) - (Mass of empty bottle)

-

Mass of the solvent (m_solvent): m_solution - m_solute

Solubility in g/100 g of solvent: (m_solute / m_solvent) * 100

Mole fraction of the solute (χ_solute):

-

Moles of solute (n_solute): m_solute / Molar mass of this compound

-

Moles of solvent (n_solvent): m_solvent / Molar mass of the solvent

-

χ_solute: n_solute / (n_solute + n_solvent)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently available in the public domain, this technical guide provides researchers with the necessary tools to generate this critical information. The qualitative solubility of the parent compound, 1-hydroxy-2-naphthoic acid, suggests that polar organic solvents are a good starting point for solubility studies. The detailed experimental protocol for the gravimetric method offers a reliable and accurate means of determining the precise solubility of this compound, which is essential for its effective use in research, development, and manufacturing.

References

Methodological & Application